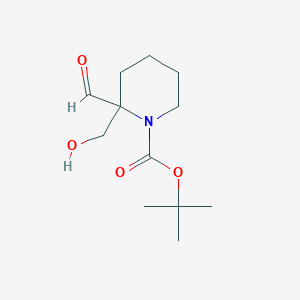

tert-Butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate

Description

tert-Butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and both formyl (-CHO) and hydroxymethyl (-CH₂OH) substituents at the 2-position of the piperidine ring. This compound’s unique structure makes it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications where piperidine scaffolds are prevalent. The Boc group enhances solubility and stability during synthetic processes, while the formyl and hydroxymethyl groups offer reactive sites for further functionalization, such as nucleophilic additions or oxidation-reduction reactions .

Properties

Molecular Formula |

C12H21NO4 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

tert-butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-4-6-12(13,8-14)9-15/h8,15H,4-7,9H2,1-3H3 |

InChI Key |

XJUMUQLVJGEHRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1(CO)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available piperidine derivatives.

Formylation: The piperidine derivative undergoes formylation using reagents such as formic acid or formyl chloride in the presence of a catalyst.

Hydroxymethylation: The formylated piperidine is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide.

tert-Butyl Protection: The hydroxymethylated product is protected with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl or hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The tert-butyl group provides steric protection, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Hydroxymethyl vs. Methyl Substituents

tert-Butyl 2-(hydroxymethyl)-2-methylpiperidine-1-carboxylate ():

- Structure : Contains a methyl (-CH₃) and hydroxymethyl group at the 2-position.

- Reactivity : The absence of a formyl group limits its utility in aldehyde-specific reactions (e.g., condensations). However, the hydroxymethyl group can undergo esterification or oxidation to a carboxylic acid.

- Synthesis : Prepared via LiAlH₄ reduction of methyl esters, yielding a diol derivative .

tert-Butyl (S)-2-(hydroxymethyl)piperidine-1-carboxylate ():

Formyl Group Reactivity

The formyl group in the target compound distinguishes it from most analogs. For example:

- tert-Butyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate (): Contains a hydroxy(trifluoromethylquinolinyl)methyl group, which participates in hydrogen bonding and π-stacking interactions. The formyl group in the target compound offers greater electrophilicity for nucleophilic additions .

Heterocyclic and Aromatic Variants

Piperidine Derivatives with Aromatic Substituents

tert-Butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate ():

- tert-Butyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate (): Structure: Incorporates a pyridinyl-cyclopropylamino moiety, enabling metal-catalyzed cross-couplings. The formyl group in the target compound provides a distinct pathway for derivatization .

Table 1: Key Properties of Selected Piperidine Derivatives

Biological Activity

tert-Butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound characterized by its unique piperidine structure, which includes both formyl and hydroxymethyl substituents. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry. Despite limited direct studies on its biological effects, compounds with similar structural features often exhibit significant pharmacological properties.

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- Appearance : White to light yellow crystalline powder

- Melting Point : 73 to 77 °C

Biological Activity Overview

While specific biological activity data for this compound is sparse, it can be inferred from the activities of structurally related compounds. Piperidine derivatives are commonly associated with various biological effects, including:

- Anti-inflammatory Effects : Many piperidine derivatives have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases.

- Analgesic Properties : Similar compounds have been reported to possess pain-relieving qualities, indicating that this compound may also exhibit analgesic effects.

- Antimicrobial Activity : Certain piperidine derivatives have demonstrated antimicrobial properties, suggesting potential applications in combating infections.

Structure-Activity Relationship (SAR)

The presence of functional groups such as formyl and hydroxymethyl is crucial in determining the biological activity of piperidine derivatives. These groups can influence the compound's reactivity and interaction with biological targets.

| Functional Group | Impact on Activity |

|---|---|

| Formyl | Increases reactivity towards nucleophiles |

| Hydroxymethyl | May enhance solubility and bioavailability |

Case Studies and Research Findings

-

Piperidine Derivatives as Anti-inflammatory Agents :

Research has shown that several piperidine-based compounds exhibit significant anti-inflammatory activity in various models. For instance, studies on related compounds indicated a reduction in pro-inflammatory cytokines in animal models of inflammation . -

Analgesic Activity Assessment :

A study evaluating the analgesic properties of piperidine derivatives found that certain modifications led to enhanced pain relief in rodent models. The mechanisms involved may include modulation of neurotransmitter systems . -

Antimicrobial Studies :

Compounds structurally similar to this compound were tested against a range of bacterial strains, showing varying degrees of effectiveness. These findings suggest that further exploration of this compound could yield valuable insights into its antimicrobial potential .

Future Directions for Research

To fully elucidate the biological activity of this compound, future research should focus on:

- In vitro and In vivo Studies : Conducting comprehensive studies to assess the pharmacological effects and mechanisms of action.

- Interaction Studies : Investigating how this compound interacts with various biological macromolecules to determine its pharmacokinetic and pharmacodynamic profiles.

- Comparative Analysis : Evaluating the biological activity of this compound against known piperidine derivatives to establish a clearer understanding of its potential therapeutic applications.

Q & A

Q. What are the recommended synthetic strategies for preparing tert-butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : While direct synthesis data for this compound is limited, analogous tert-butyl piperidine derivatives are synthesized via multi-step routes. Key steps include:

- Functionalization of the piperidine ring : Introduction of formyl and hydroxymethyl groups via oxidation or nucleophilic substitution under controlled pH and temperature .

- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis, requiring acidic conditions (e.g., trifluoroacetic acid) for deprotection .

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred for intermediates due to their stability and solubility properties .

- Critical factors : Temperature (often 0–25°C for sensitive intermediates), catalyst choice (e.g., palladium for cross-coupling), and purification via column chromatography to isolate high-purity products .

Q. What safety precautions should be taken when handling tert-butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate in laboratory settings?

- Guidelines :

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as respiratory irritation is a potential hazard .

- Spill management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent dispersion .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. How can researchers optimize purification of tert-butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate after synthesis?

- Techniques :

- Chromatography : Flash column chromatography with silica gel and gradients of ethyl acetate/hexane for polar intermediates .

- Recrystallization : Use solvents like ethanol or dichloromethane to remove impurities, especially for stereoisomer separation .

- Analytical validation : Confirm purity via HPLC or NMR, ensuring absence of unreacted aldehydes or Boc-deprotection byproducts .

Advanced Research Questions

Q. How does the stereochemistry of tert-butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate influence its interactions with biological targets?

- Mechanistic insights :

- Stereochemical analysis : Chiral centers (e.g., at C2 and hydroxymethyl positions) affect binding to enzymes or receptors. Use X-ray crystallography or NMR to resolve configurations .

- Biological assays : Compare enantiomers in vitro for activity differences (e.g., IC50 values). For example, (2R,3S)-isomers may show higher affinity for neurological targets due to spatial compatibility .

Q. How can computational methods improve the design of reactions involving tert-butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate?

- Approaches :

- Reaction pathway modeling : Quantum mechanical calculations (DFT) optimize transition states and predict regioselectivity in formylation/hydroxymethylation steps .

- Machine learning (ML) : Train models on PubChem data to predict solvent/catalyst combinations that maximize yield .

- Retrosynthetic planning : Tools like Synthia™ propose routes leveraging Boc-protected intermediates and commercially available precursors .

Q. How should researchers address contradictions in toxicity and stability data for tert-butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate?

- Strategies :

- Empirical testing : Conduct Ames tests for mutagenicity and OECD 423 acute toxicity assays to fill data gaps .

- Stability studies : Monitor degradation under varied conditions (pH, temperature) via LC-MS to identify decomposition products .

- Cross-referencing : Compare with structurally similar compounds (e.g., tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate) to infer hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.